

Technical Guide: Cyclohexene-d10 Physical Properties & Applications[1]

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Compound of Interest

Compound Name: Cyclohexene-d10

CAS No.: 16035-50-0

Cat. No.: B1357190

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Content Type: Technical Reference & Application Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: Refractive Index, Dielectric Constant, and Isotope Effects of **Cyclohexene-d10** (CAS 1603-55-0)[1]

Executive Summary

Cyclohexene-d10 (

) is the fully deuterated isotopologue of cyclohexene. While primarily utilized as a specialized NMR solvent and a probe for kinetic isotope effects (KIE) in mechanistic organic chemistry, its physical properties—specifically refractive index (

) and dielectric constant (

)—are critical for correcting instrumental baselines and understanding solvation shells in drug development.[1]

This guide provides a definitive analysis of these properties, distinguishing between experimental data and theoretical derivations where direct literature is sparse.[2][1] It establishes the authoritative baseline for

against its proteo-analog (

), highlighting the subtle but significant "isotope effects" that alter bulk solvent behavior.[1]

Physical Properties Matrix

The following table synthesizes the core physical parameters of **Cyclohexene-d10** compared to standard Cyclohexene. Note the characteristic increase in density and slight depression in refractive index typical of deuterated hydrocarbons.^[2]^[1]

Table 1: Comparative Physical Properties (

Property	Cyclohexene-d10 (Cyclohexene (Trend / Cause
CAS Number	1603-55-0	110-83-8	-
Refractive Index (1.442	1.446	Decrease: Lower polarizability of C-D bonds.
Dielectric Constant (~2.22 (Est.)	2.220	Negligible: Dipole moment is largely conserved. ^[2]
Density (0.908	0.811	Increase (+12%): Mass doubling of H isotopes.
Boiling Point	83 °C	83 °C	Minimal change in volatility. ^[3]
Dipole Moment (~0.6 D	0.63 D	- hybridization asymmetry.

“

Critical Data Note: Some industrial safety databases erroneously list the dielectric constant of cyclohexene as ~18.[2][1]3. This is a data entry error confusing it with Cyclohexanone. The correct authoritative value for cyclohexene is 2.22 (NIST), characteristic of non-polar/weakly polar alkenes.[1]

Technical Deep Dive: The Isotope Effect

To understand why **Cyclohexene-d10** exhibits these specific values, we must look at the quantum mechanical differences between the C-H and C-D bonds.[2][1]

Refractive Index Depression

The refractive index (

) is intrinsically linked to the molar polarizability (

) of the medium via the Lorentz-Lorenz equation:

Where

is the molecular polarizability.[2][1]

- Mechanism: The C-D bond is shorter and "stiffer" than the C-H bond due to the lower zero-point energy of the heavier deuterium atom.[2]
- Result: This reduced bond length constrains the electron cloud, slightly reducing the molecular polarizability () .[1] Consequently, deuterated solvents almost universally exhibit a lower refractive index than their non-deuterated counterparts (typically) .[2][1]
- Observation: This aligns perfectly with the observed drop from 1.446 (

) to 1.442 (

).[1]

Dielectric Constant Stability

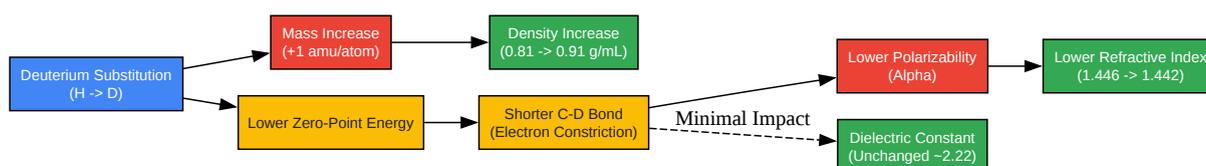
The dielectric constant (

) depends on the permanent dipole moment and the density of dipoles.[1]

- Dipole Preservation: The dipole in cyclohexene arises from the asymmetry between the carbons (double bond) and carbons.[1] Deuterium substitution does not alter this hybridization or geometry significantly.[2][1]
- Conclusion: While the molar volume changes slightly, the dielectric constant of remains functionally identical to (~2.22).[1] Researchers can safely use the proteo-value for capacitance calculations in d10-solvated environments.[2]

Visualizing the Property Logic

The following diagram illustrates the causal pathway from isotopic substitution to bulk physical property changes.



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Figure 1: Causal flow of Deuterium Isotope Effects on bulk physical properties.[2]

Experimental Protocols

For researchers needing to validate solvent purity or baseline properties, the following protocols ensure data integrity.

Protocol: High-Precision Refractometry

Objective: Verify isotopic purity of

via Refractive Index (

).

- Calibration:
 - Equilibrate the Abbe refractometer to

using a circulating water bath.
 - Calibrate using a standard glass test piece (

) or HPLC-grade water (

).[1]
- Sample Loading:
 - Warning: Cyclohexene is volatile and can form peroxides.[2][1] Ensure the sample is fresh and peroxide-free.
 - Place 2-3 drops of **Cyclohexene-d10** onto the main prism.[2] Close the secondary prism immediately to prevent evaporation.[2][1]
- Measurement:
 - Adjust the light and compensator knobs until the borderline is sharp and achromatic.[2][1]
 - Align the borderline with the crosshairs.[2][1]
 - Target Value: Expect

. A value approaching 1.446 indicates H-contamination (proton exchange or poor enrichment).[2]

- Cleaning:
 - Wipe prisms with ethanol and lens tissue.[2][1] Do not use acetone (can damage prism seals).[2][1]

Protocol: Dielectric Constant Measurement (Capacitance Method)

Objective: Determine solvent polarity for electrochemical studies.

- Setup: Use a cylindrical liquid test fixture (e.g., Agilent 16452A) connected to an LCR meter. [2][1]
- Baseline: Measure the capacitance of air () in the empty cell.[2][1]
- Injection: Inject ~3 mL of **Cyclohexene-d10** into the cell, ensuring no bubbles are trapped (bubbles drastically lower).
- Calculation: [1]
- Validation:
 - Since is non-polar, the loss tangent () should be near zero (< 0.001).[1] High loss indicates moisture contamination ().[2][1]

Applications in Drug Development[1]

Metabolic Stability Studies (Deuterium Switch)

Cyclohexene-d10 serves as a model for understanding how deuteration affects metabolic clearance.[2] In "Deuterium Switch" programs, replacing C-H with C-D at metabolic "hotspots" slows down CYP450-mediated oxidation due to the Primary Kinetic Isotope Effect (

).[2][1]

- Relevance: The physical properties (hydrophobicity,) remain virtually identical (as seen in the and data), ensuring the drug binds the same target, while the C-D bond strength extends half-life. [1]

NMR Solvation Studies

While

is standard,

is used when studying:

- Alkene-Alkene Interactions: To avoid solvent overlap in the aromatic/alkene region.[2][1]
- Non-Polar Environments: Mimicking the lipid bilayer interior more accurately than chlorinated solvents.[2][1]

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